molecular formula C21H17N3O3 B2887823 (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2035007-81-7

(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No. B2887823
CAS RN: 2035007-81-7
M. Wt: 359.385
InChI Key: QBILEYMTLCNWHU-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including kinases and phosphatases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in various diseases. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is its unique chemical structure, which makes it an attractive candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and toxicity.

Future Directions

There are many future directions for the study of (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide. One direction is to further investigate its potential applications as an anticancer agent and as an inhibitor of enzymes involved in various diseases. Another direction is to study its potential as a lead compound for the development of new drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves the reaction of 4-bromomethyl-2,2'-bipyridine and 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction results in the formation of the desired product, which can be purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied as a potential inhibitor of enzymes involved in various diseases, including Alzheimer's disease and Parkinson's disease.
In drug discovery, this compound has been investigated as a potential lead compound for the development of new drugs. Its unique chemical structure and potential biological activity make it an attractive candidate for further study.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-21(6-4-15-3-5-19-20(11-15)27-14-26-19)24-12-16-7-9-23-18(10-16)17-2-1-8-22-13-17/h1-11,13H,12,14H2,(H,24,25)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBILEYMTLCNWHU-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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